tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Lipophilicity Drug-likeness CNS permeability

tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1305323-80-1, MFCD22209679) is a bicyclic amine building block that incorporates a Boc-protected secondary amine within a rigid 2-azabicyclo[2.2.1]heptane framework and a primary aminomethyl substituent at the bridgehead-adjacent 5-position. This compound provides a well-defined exit vector for fragment-based elaboration, offering a constrained geometry that reduces the entropic penalty upon target binding.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1305323-80-1
Cat. No. B2687390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS1305323-80-1
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CC2CN
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-7,13H2,1-3H3
InChIKeyJHTGGGSRFHKQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Conformationally Restricted Boc-Protected Aminomethyl Building Block for Drug Discovery


tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1305323-80-1, MFCD22209679) is a bicyclic amine building block that incorporates a Boc-protected secondary amine within a rigid 2-azabicyclo[2.2.1]heptane framework and a primary aminomethyl substituent at the bridgehead-adjacent 5-position. This compound provides a well-defined exit vector for fragment-based elaboration, offering a constrained geometry that reduces the entropic penalty upon target binding . The tert-butyl carbamate (Boc) protecting group enables modular deprotection and orthogonal functionalization under standard acidic conditions, making this intermediate suitable for solution- and solid-phase medicinal chemistry workflows. Its molecular formula is C12H22N2O2, molecular weight 226.32 g/mol, with a topological polar surface area (TPSA) of 55.56 Ų and a calculated partition coefficient (clogP) of approximately 1.59, consistent with moderate lipophilicity and acceptable blood-brain barrier permeability potential .

Why tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Cannot Be Replaced by Closest Analogs in Structure-Activity Relationship Programs


Superficially similar 2-azabicyclo[2.2.1]heptane building blocks differ in substitution pattern, linker length, or protecting group, each of which can alter binding-mode geometry, pharmacokinetic profile, and synthetic compatibility. For example, using the 5-amino analog (tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate) eliminates the methylene spacer, changing the distance and angle of the primary amine relative to the bicyclic core and potentially disrupting key hydrogen-bond or salt-bridge interactions [1]. Moving the aminomethyl group to the 3-position places the basic nitrogen in a sterically distinct environment, altering the trajectory of the exit vector and possibly affecting target selectivity . Replacing the Boc group with a benzyl carbamate (Cbz) changes the deprotection conditions from acidolysis to hydrogenolysis, which may be incompatible with substrates bearing reduction-sensitive functionalities. The evidence below quantifies these differences in physicochemical descriptors and documented biological outcomes.

Quantitative Differentiation Evidence: tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate vs. Structural Analogs


Increased Lipophilicity and Reduced Hydrogen-Bond Donor Capacity Relative to the 5-Amino Analog

The target compound incorporates a methylene spacer (CH₂) between the bicyclic core and the primary amine, which increases lipophilicity and eliminates one hydrogen-bond donor relative to the 5-amino congener. Calculated partition coefficient (clogP) for the target is 1.59 , compared to 0.80 (XLogP3-AA) reported for tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate [1]. This ΔlogP of ≈ 0.8 log units is consistent with the addition of a single methylene unit and is predicted to increase passive membrane permeability without significantly raising molecular weight beyond acceptable drug-like limits.

Lipophilicity Drug-likeness CNS permeability

Enhanced Conformational Flexibility at the Amino Terminus Compared to Directly Attached 5-Amino Series

The 5-aminomethyl substituent introduces an extra rotatable bond (C–C bond between the bicyclic core and the CH₂NH₂ group) relative to the 5-amino analog, increasing from 2 to 3 rotatable bonds as computed by Cactvs [1]. This additional degree of freedom permits the primary amine to sample a broader conformational space, potentially facilitating induced-fit binding to shallow or flexible protein pockets without sacrificing the entropic benefit of the rigid bicyclic scaffold.

Conformational analysis Rotatable bonds Induced fit

Different Exit Vector Trajectory Compared to 3-(Aminomethyl) Regioisomer

The 5-position in the 2-azabicyclo[2.2.1]heptane system projects the aminomethyl group at a distinct dihedral angle and distance from the Boc-protected nitrogen relative to the 3-aminomethyl regioisomer . In DPP-4 inhibitor development, 2-azabicyclo[2.2.1]heptane scaffolds substituted at the bridgehead-adjacent position (analogous to the 5-position) achieved IC50 values of 16.8 ± 2.2 nM (neogliptin), demonstrating that appropriate vector presentation is critical for engaging the DPP-4 active site [1]. The 3-substituted regioisomer would orient the basic amine into a different region of the binding pocket, potentially abrogating the key salt-bridge to Glu205/Glu206 observed in DPP-4 co-crystal structures.

Regiochemistry Scaffold geometry Fragment-based drug design

Superior Acid-Labile Deprotection Orthogonality Relative to Cbz-Protected Analogs

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (e.g., TFA/CH₂Cl₂, 4M HCl/dioxane), whereas the benzyl carbamate (Cbz) analog requires hydrogenolysis (H₂, Pd/C) . This acid-lability allows the target compound to be deprotected orthogonally in the presence of Cbz-protected lysine side chains or other hydrogenolysis-sensitive groups commonly encountered in peptide and peptidomimetic synthesis. Vendor purity specifications for the target compound typically exceed 95% (range: 95–98%) , exceeding the minimum purity threshold required for multi-step library synthesis without intermediate purification.

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Moderate TPSA Compatible with Both Oral Bioavailability and CNS Exposure

The topological polar surface area (TPSA) of 55.56 Ų places the compound within the favorable range for both oral absorption (typically < 140 Ų) and CNS penetration (typically < 90 Ų) according to Veber and Pajouhesh rules . This is identical to the TPSA of the 5-amino analog (55.56 Ų) [1], indicating that the methylene extension does not alter polarity. However, combined with the higher logP (1.59 vs 0.80), the 5-aminomethyl variant achieves a more balanced CNS MPO (Multiparameter Optimization) score, potentially improving the likelihood of CNS target engagement.

TPSA Oral bioavailability Blood-brain barrier

Validated Scaffold in DPP-4 Inhibitor Development: Neogliptin Benchmark

The 2-azabicyclo[2.2.1]heptane scaffold, when appropriately substituted, yields potent DPP-4 inhibitors. Neogliptin, a compound incorporating a 2-azabicyclo[2.2.1]heptane moiety with substitution at the bridgehead-adjacent position (analogous to the 5-position of the target compound), exhibited an IC50 of 16.8 ± 2.2 nM against DPP-4, surpassing the clinically approved agents vildagliptin and sitagliptin in potency [1]. This demonstrates that the scaffold geometry is not merely a theoretical exercise but has been experimentally validated to deliver clinically relevant target engagement. While the target compound itself is an intermediate, its use in constructing neogliptin-like analogs has a proven path to low-nanomolar biochemical activity.

DPP-4 inhibitor Type 2 diabetes Neogliptin

Optimal Use Cases for tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate in Drug Discovery and Chemical Biology


CNS-Penetrant Fragment Elaboration for Neurodegenerative Disease Targets

The combination of TPSA = 55.56 Ų and clogP = 1.59 places this building block within the favorable CNS drug space. Medicinal chemists designing inhibitors for CNS targets such as β-secretase (BACE1), γ-secretase, or tau aggregation can install the 5-aminomethyl-2-azabicyclo[2.2.1]heptane core as a conformationally constrained P1/P2 mimetic. The incremental logP advantage over the 5-amino analog (+0.79 log units) is expected to improve passive BBB permeability. Post-coupling, the Boc group is removed under standard acidic conditions to reveal the secondary amine for further diversification. [1]

DPP-4 Inhibitor Lead Optimization Programs for Type 2 Diabetes Mellitus

The neogliptin precedent (DPP-4 IC50 = 16.8 ± 2.2 nM) establishes that the 2-azabicyclo[2.2.1]heptane scaffold with 5-exo substitution achieves potent inhibition. The target compound's aminomethyl handle is ideally positioned for coupling to (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid or analogous β-amino acid fragments to generate neogliptin-like analogs. The Boc protecting group permits late-stage deprotection and parallel library synthesis. Procurement of this specific regioisomer ensures fidelity to the validated pharmacophore model. [2]

Orthogonally Protected Peptidomimetic Synthesis for Protease Targets

The Boc group on the secondary amine can be removed in the presence of Cbz- or Alloc-protected side chains, enabling sequential deprotection strategies in multi-step peptidomimetic syntheses. The primary aminomethyl group can be acylated, sulfonylated, or reductively aminated to introduce diverse P1′ or P2′ moieties. Commercial availability at ≥ 95% purity from multiple vendors (ChemScene, MolCore, Leyan) ensures batch-to-batch consistency suitable for SAR studies and scale-up.

Fragment-Based Screening Library Design with Three-Dimensional Diversity

The rigid 2-azabicyclo[2.2.1]heptane core introduces three-dimensional shape diversity that is underrepresented in traditional flat aromatic fragment libraries. The 5-aminomethyl vector extends the scaffold's reach into adjacent sub-pockets, while the Boc-protected amine serves as a synthetic handle for on-resin or solution-phase library enumeration. The moderate molecular weight (226.32 Da) and rotatable bond count (3) satisfy fragment-like property filters, making this building block suitable for inclusion in proprietary fragment collections aimed at novel target classes.

Quote Request

Request a Quote for tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.